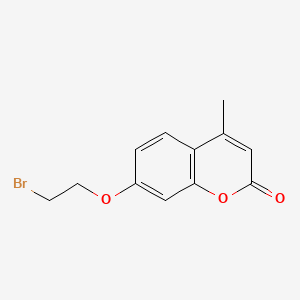
2-(Bromomethyl)-1,3,5-trimethylbenzene
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-(Bromomethyl)-1,3,5-trimethylbenzene and related compounds has been explored through various methods. For instance, the synthesis and crystal structure of 1,3,5-tris(bromomethyl)-2,4,6-trimethylbenzene highlight the compound's formation and crystalline characteristics, demonstrating its triclinic system and intricate molecular packing stabilized through van der Waals and weak interactions (Arockia Samy & Alexander, 2012).
Molecular Structure Analysis
The molecular structure of 2-(Bromomethyl)-1,3,5-trimethylbenzene, particularly in its crystalline form, reveals significant insights into its spatial arrangement and interactions. The crystal structure analysis of similar compounds has shown diverse packing motifs influenced by bromo and bromomethyl substituents, indicating a complex interplay of interactions that define its structure (Jones et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving 2-(Bromomethyl)-1,3,5-trimethylbenzene encompass a range of transformations, including its role in the synthesis of polymers and other complex molecules. Its reactivity and functionalization potential have been demonstrated in studies focusing on the preparation of hyperbranched polyethers, where 5-(Bromomethyl)-1,3-dihydroxybenzene undergoes self-condensation, illustrating the compound's versatility (Uhrich et al., 1992).
Physical Properties Analysis
The physical properties of 2-(Bromomethyl)-1,3,5-trimethylbenzene, including its solvates, have been a subject of extensive study. For example, the solvates of related bromomethyl-substituted benzenes were obtained and analyzed, providing valuable data on their crystal structures and implications for their physical behavior (Szlachcic et al., 2007).
Chemical Properties Analysis
The chemical properties of 2-(Bromomethyl)-1,3,5-trimethylbenzene, including its interactions and bonding patterns, have been explored through structural determinations and analysis of its derivatives. Studies on bromo- and bromomethyl-substituted benzenes provide insights into the compound's chemical environment and its interaction dynamics, such as C–H···Br and C–Br···π interactions, which are crucial for understanding its reactivity and applications (Jones et al., 2012).
Applications De Recherche Scientifique
Catalytic Applications
2-(Bromomethyl)-1,3,5-trimethylbenzene has been utilized in the synthesis of mono-, bis-, and tris-imidazolinium salts. These salts, when combined with Pd(OAc)2, serve as in situ catalysts for Suzuki-Miyaura and Heck-Mirozoki cross-coupling reactions. The tris-imidazolinium salts have shown higher efficiency compared to their related analogs (Türkmen, Can, & Çetinkaya, 2009).
Crystal Structure Analysis
The compound has been used in the study of crystal structures. For instance, the crystal structure of its core molecule, 1,3,5-tris(bromomethyl)-2,4,6-trimethylbenzene, has been reported, providing insights into the lattice parameters and molecular packing stabilized through van der Waals interactions (Samy & Alexander, 2012).
Polymer Synthesis
In polymer science, 2-(Bromomethyl)-1,3,5-trimethylbenzene is used in the synthesis of hyperbranched polyethers. These polymers contain numerous phenolic hydroxyl groups, which can be readily modified, offering a versatile approach for the creation of functionalized materials (Uhrich, Hawker, Fréchet, & Turner, 1992).
Gas Storage and Separation
The compound contributes to the design of porous hyper-cross-linked polymers, which are important for gas storage and separation applications. These polymers, synthesized through Friedel–Crafts alkylation reactions, exhibit high surface areas and are efficient in H2 and CO2 uptake capacity/selectivity (Liu et al., 2015).
Phase Transfer Catalysis
It is also used in the preparation of phase transfer catalysts, like 1,3,5-tris(ethylmethyleneammonium bromide)-2,4,6-trimethyl benzene, which show promise in catalyzing dichlorocarbene addition reactions (Vivekanand & Balakrishnan, 2009).
Mécanisme D'action
Target of Action
Brominated compounds are often used in organic synthesis, particularly in reactions like the suzuki–miyaura cross-coupling .
Mode of Action
The mode of action of 2-(Bromomethyl)-1,3,5-trimethylbenzene is likely related to its bromomethyl group. In organic synthesis, bromomethyl groups often act as leaving groups, facilitating nucleophilic substitution reactions . In the context of Suzuki–Miyaura coupling, the bromomethyl group can undergo transmetalation, a key step in the reaction .
Biochemical Pathways
Brominated compounds can participate in various organic reactions, influencing multiple biochemical pathways depending on the context .
Pharmacokinetics
The pharmacokinetics of brominated compounds can be influenced by factors such as molecular size, lipophilicity, and the presence of metabolic enzymes .
Result of Action
The result of the action of 2-(Bromomethyl)-1,3,5-trimethylbenzene would depend on the specific reaction it is involved in. For instance, in a Suzuki–Miyaura coupling, it could help form a new carbon-carbon bond .
Action Environment
The action, efficacy, and stability of 2-(Bromomethyl)-1,3,5-trimethylbenzene can be influenced by various environmental factors. These include temperature, pH, and the presence of other reactants or catalysts .
Safety and Hazards
Propriétés
IUPAC Name |
2-(bromomethyl)-1,3,5-trimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Br/c1-7-4-8(2)10(6-11)9(3)5-7/h4-5H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIQNEJUMZTWMLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CBr)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90283507 | |
| Record name | 2-(bromomethyl)-1,3,5-trimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90283507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)-1,3,5-trimethylbenzene | |
CAS RN |
4761-00-6 | |
| Record name | 4761-00-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31898 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(bromomethyl)-1,3,5-trimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90283507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(bromomethyl)-1,3,5-trimethylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research paper highlights the synthesis of various imidazolinium salts using 2-(Bromomethyl)-1,3,5-trimethylbenzene. What is the significance of this compound in this specific chemical reaction?
A1: 2-(Bromomethyl)-1,3,5-trimethylbenzene serves as a crucial alkylating agent in the synthesis of mono-, bis-, and tris-imidazolinium salts. [] The bromine atom in the compound is susceptible to nucleophilic attack, allowing it to react with the nitrogen atom of the 1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyridine molecule. This quaternization reaction leads to the formation of the desired imidazolinium salts, which are then further investigated for their catalytic properties.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-bromo-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B1267448.png)


![3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1267455.png)

![1-(2-Hydroxyethyl)-3,4-dimethylpyrano[2,3-C]pyrazol-6(1H)-one](/img/structure/B1267462.png)






